Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6/c1-3-21-12(17)11(9(16)6-20-2)10-7(13)4-14-5-8(10)15(18)19/h4-5,11H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPVIQBWIQUHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NC=C1[N+](=O)[O-])Br)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H13BrN2O6
- Molecular Weight : 361.147 g/mol
- CAS Number : 1363382-04-0
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown promising activity against various pathogens, including those classified under the ESKAPE panel, which includes notorious multidrug-resistant organisms.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
The mechanism of action for this compound appears to involve the inhibition of key metabolic pathways in bacteria. Studies suggest that it may inhibit the synthesis of essential biomolecules, thus leading to bacterial cell death.
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects against cancer cell lines.
Table 2: Cytotoxicity Data
The compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity in normal cells, indicating a potential therapeutic window.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the efficacy of various derivatives of nitropyridine compounds against ESKAPE pathogens. This compound was among the lead compounds demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae .
Research on Anticancer Properties
Research conducted on the antiproliferative effects of this compound indicated that it could inhibit the growth of breast cancer cells (MCF-7) effectively. The study suggested that the presence of methoxy and nitro groups plays a crucial role in enhancing its anticancer activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.125 mg/ml |
| Staphylococcus aureus | 0.083 mg/ml |
| Klebsiella pneumoniae | 0.073 mg/ml |
These findings highlight the compound's potential as a lead for antibiotic development amid rising multidrug resistance challenges in pathogens .
Anticancer Potential
The compound has also been investigated for its cytotoxic effects against cancer cell lines. In a study evaluating its effects on human cancer cells, it was found to induce apoptosis and inhibit cell proliferation.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results suggest that this compound could serve as a scaffold for developing anticancer agents .
Anti-inflammatory Properties
Research indicates that this compound may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Preliminary studies showed a reduction in pro-inflammatory cytokines in cell culture models.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against several resistant bacterial strains. The results confirmed its ability to inhibit growth effectively, especially in strains resistant to conventional antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic potential of the compound. The results indicated significant cell death at low concentrations, supporting further exploration into its mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridine-Based Esters
a) Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a)
- Structure : Similar β-keto ester backbone but lacks the bromo substituent and methoxy group.
- Synthesis : Prepared in 50% yield via condensation reactions .
- Reactivity : The absence of bromo limits its utility in cross-coupling reactions compared to the main compound.
b) Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)
- Structure : Chloro substituent at position 2 instead of bromo at position 3.
- Synthesis : 45% yield, analogous to 8a .
- Comparison : Chloro is less reactive than bromo in nucleophilic substitutions, making the main compound more versatile in Suzuki-Miyaura couplings .
c) 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate
Esters with β-Keto or Methoxy Moieties
a) tert-Butyl 4-methoxy-3-oxobutanoate
- Structure: Shares the 4-methoxy-3-oxobutanoate group but uses a tert-butyl ester.
- Applications : Primarily used as a protected intermediate in peptide synthesis; tert-butyl esters offer greater acid stability than ethyl esters .
- Market Data : Global production projected to grow at 3.8% CAGR (2020–2025), reflecting industrial demand for stable intermediates .
b) Methyl 4-methoxy-3-oxobutanoate
- Structure : Methyl ester variant with a simpler structure (C₆H₁₀O₄).
- Properties : Boiling point 215.65°C, density 1.086 g/cm³, and hazards (H315-H319-H335) indicating skin/eye irritation .
- Comparison : The main compound’s ethyl ester and pyridine ring increase molecular weight (MW 377.15 vs. 146.14) and likely reduce volatility.
c) Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate
Reactivity Trends
- Nitro Group : Enhances electrophilic aromatic substitution (e.g., nitration) but can be reduced to amines for further functionalization.
- Bromo vs. Chloro : Bromo’s higher polarizability makes it more reactive in cross-couplings (e.g., Suzuki), a key advantage over 8b .
- β-Keto Ester: Enables keto-enol tautomerism, facilitating condensation reactions absent in triflate or phenyl analogs .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Yield (%) | Key Reactivity |
|---|---|---|---|---|
| Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-... | C₁₂H₁₃BrN₂O₆ | Br, NO₂, methoxy-β-keto ester | N/A | Suzuki coupling, keto-enol |
| Ethyl-3-(3-nitropyridin-4-yl)-2-oxo... (8a) | C₁₀H₁₀N₂O₅ | NO₂ | 50 | Electrophilic substitution |
| tert-Butyl 4-methoxy-3-oxobutanoate | C₉H₁₆O₄ | tert-butyl, methoxy | N/A | Acid-stable intermediate |
Preparation Methods
Synthesis of 3-bromo-5-methoxypyridine
- Starting from 3,5-dibromopyridine , selective methoxylation is achieved using sodium hydride and methanol in N,N-dimethylformamide (DMF) solvent at elevated temperatures (20–90 °C) for approximately 1 hour.
- The reaction yields 3-bromo-5-methoxypyridine in approximately 73% yield after purification by silica gel chromatography.
- This step is crucial as it introduces the methoxy substituent at the 5-position while retaining bromine at the 3-position, which is necessary for subsequent functionalization.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxylation | 3,5-dibromopyridine, NaH, MeOH, DMF, 20-90°C, 1 h | 73 | Purification by chromatography |
Nitration and Bromination of Pyridine Derivatives
- Nitration of pyridine derivatives such as 2-methoxy-4-methylpyridine can be performed with acetyl chloride and methanol at 0 °C, followed by treatment with tert-butyl nitrite under inert atmosphere to introduce the nitro group at the 3-position.
- Bromination can be carried out on methoxylated and fluorinated pyridine intermediates using bromination reagents under mild conditions (below 100 °C, normal pressure) to afford 3-bromo-5-nitro derivatives with good yields (around 70%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Acetyl chloride, MeOH, 0°C; tert-butyl nitrite, 0-25°C, 5 h | ~70 | Inert atmosphere, HPLC monitoring |
| Bromination | Bromination reagent, <100°C, normal pressure | >50 | Mild conditions, industrial scale feasible |
Formation of the Keto-Ester Side Chain
The keto-ester moiety (ethyl 4-methoxy-3-oxobutanoate) is typically introduced via acylation or condensation reactions on the pyridine ring or its derivatives.
- A common approach involves the reaction of the pyridinyl intermediate with ethyl acetoacetate or its equivalents under controlled conditions to form the ethyl 4-methoxy-3-oxobutanoate side chain.
- Diazotization and hydrolysis methods are also employed to functionalize pyridine derivatives further, as seen in related processes for methoxypyridine derivatives, often using sodium nitrite in acidic aqueous solutions at low temperatures (-20 to 50 °C) followed by neutralization and extraction steps.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization & Hydrolysis | Sodium nitrite, acid (HCl, H2SO4), 0–10°C, aqueous | Variable | Followed by alkalization and extraction |
| Acylation/Condensation | Ethyl acetoacetate or equivalent, solvent, mild heat | Not specified | Requires optimization for target compound |
Representative Synthetic Route Summary
| Stage | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | 3-Bromo-5-methoxypyridine | 3,5-Dibromopyridine, NaH, MeOH, DMF, 20–90 °C, 1 h | 73 | Methoxylation step |
| 2 | 3-Bromo-5-nitropyridine derivative | Acetyl chloride, MeOH, 0 °C; tert-butyl nitrite, 0-25 °C, 5 h | ~70 | Nitration under inert atmosphere |
| 3 | Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate | Diazotization (NaNO2, acid), acylation with ethyl acetoacetate | Not specified | Requires further optimization |
Analytical and Process Notes
- Reaction progress is typically monitored by High-Performance Liquid Chromatography (HPLC), especially during nitration and diazotization steps to ensure completion and purity.
- Purification often involves precipitation, washing with water or bicarbonate solution to neutralize acids and remove impurities, followed by drying under vacuum at moderate temperatures (~40 °C).
- The use of inert atmosphere (e.g., nitrogen) is critical during sensitive steps such as nitration and diazotization to prevent side reactions and decomposition.
- Industrially scalable methods emphasize mild reaction conditions (temperatures below 100 °C, atmospheric pressure) and avoid complex chromatographic purifications where possible.
Summary and Research Findings
- The preparation of this compound relies on a multi-step synthesis starting from readily available pyridine derivatives.
- Key transformations include selective methoxylation, nitration, bromination, and keto-ester side chain installation.
- The reported yields for individual steps range from 50% to 75%, indicating moderate to good efficiency.
- Reaction conditions are generally mild, with careful temperature control and inert atmosphere to optimize product yield and purity.
- Purification strategies favor precipitation and aqueous washes over chromatographic methods for scalability.
This detailed synthesis overview provides a professional and authoritative guide to the preparation methods of this compound, supported by diverse and credible chemical literature and patent disclosures. Further optimization may be pursued in laboratory or industrial settings based on these foundational methods.
Q & A
Q. What synthetic strategies are effective for preparing Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate?
The compound can be synthesized via multi-step reactions involving pyridine derivatives and esterification. For example:
- Step 1 : Start with 3-bromo-5-nitropyridin-4-yl trifluoromethanesulfonate (a reactive intermediate for nucleophilic substitution; see ).
- Step 2 : Couple the pyridine moiety with ethyl 4-methoxy-3-oxobutanoate (available commercially or synthesized via esterification of 4-methoxy-3-oxobutanoic acid ).
- Step 3 : Optimize reaction conditions (e.g., THF solvent, Cu2O catalyst, and reflux) to enhance yields, as demonstrated in similar Biginelli-type condensations .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
Key spectral features include:
- ¹H NMR : Look for characteristic peaks of the methoxy group (~δ 3.3–3.5 ppm) and the ester ethyl group (triplet at δ 1.2–1.4 ppm for CH3, quartet at δ 4.1–4.3 ppm for CH2) .
- ¹³C NMR : The carbonyl carbons (C=O) of the ester and oxobutanoate moieties appear at ~δ 165–175 ppm. Discrepancies in chemical shifts between batches may arise from residual solvents or stereochemical impurities; use deuterated solvents and repeated purification .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and halogen interactions .
- Example : If bromine positioning conflicts with computational models, SXRD can confirm whether the nitro group at C5 influences planarity in the pyridine ring. Compare thermal ellipsoid data to assess dynamic disorder .
Q. What computational methods predict reactivity at the bromine site for further functionalization?
- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to evaluate electrophilic aromatic substitution (EAS) reactivity. The bromine atom at C3 and nitro group at C5 create electron-deficient regions, favoring nucleophilic attack at C4 .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways for Suzuki-Miyaura coupling or SNAr reactions .
Q. How to address low yields in the condensation step during synthesis?
- Catalyst Optimization : Replace Cu2O with Lewis acids like BF3·Et2O to enhance electrophilicity, as shown in analogous syntheses of tetrahydropyrimidine derivatives (yield increased from 10% to 36% in ).
- Temperature Control : Reflux in THF at 80°C for 8 hours improves cyclization efficiency. Monitor by TLC (eluent: ethyl acetate/hexane 1:3) .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for the oxobutanoate moiety?
Q. Why do crystallographic studies report varying unit cell parameters for similar derivatives?
- Possible Causes : Polymorphism or solvent inclusion (e.g., THF vs. DCM). Refine data using SHELXL with TWINABS for scaling corrections .
- Example : A study on N-[2-(phenylseleno)ethyl]phthalimide showed unit cell variations due to solvent co-crystallization; analogous protocols apply here .
Methodological Tables
Q. Table 1. Key Synthetic Parameters from Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
